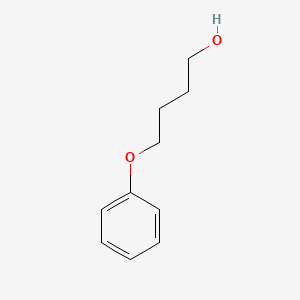

4-phenoxybutan-1-ol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-phenoxybutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQUCYCSSADEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53051-65-3 | |

| Details | Compound: Poly(oxy-1,4-butanediyl), α-phenyl-ω-hydroxy- | |

| Record name | Poly(oxy-1,4-butanediyl), α-phenyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53051-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30940940 | |

| Record name | 4-Phenoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1927-71-5, 53051-65-3 | |

| Record name | 4-Phenoxybutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-PHENOXY-1-BUTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly(oxy-1,4-butanediyl), .alpha.-phenyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenoxybutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Phenoxybutanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KKS92V46F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Phenoxybutan 1 Ol

Established Synthetic Routes and Mechanistic Considerations

The formation of the ether linkage in 4-phenoxybutan-1-ol can be accomplished through several established synthetic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Nucleophilic Substitution Reactions with Phenol (B47542) and Butanol Derivatives

The most common and historically significant method for synthesizing this compound is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. wikipedia.orgmasterorganicchemistry.com In this mechanism, a nucleophile performs a backside attack on an electrophilic carbon, leading to the displacement of a leaving group in a single, concerted step. wikipedia.orgyoutube.com

For the synthesis of this compound, the typical approach involves the reaction of a phenoxide ion with a butanol derivative that has a good leaving group. The phenoxide is generated by treating phenol with a strong base, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH), which deprotonates the hydroxyl group to form a more potent nucleophile. khanacademy.org This phenoxide then attacks a primary alkyl halide, such as 4-chlorobutan-1-ol or 4-bromobutan-1-ol. masterorganicchemistry.commiracosta.edu The use of a primary alkyl halide is crucial to ensure high yields of the substitution product, as secondary and tertiary halides tend to favor elimination side reactions (E2). wikipedia.orgmasterorganicchemistry.com

An alternative, though less favorable, pathway would be the reaction of a 1,4-butanediol-derived alkoxide with an aryl halide. However, S_N2 reactions are generally difficult to perform on sp²-hybridized carbons of an aryl halide. masterorganicchemistry.com

Table 1: Williamson Ether Synthesis Parameters for this compound

| Parameter | Description | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| Nucleophile | The phenoxide ion, formed from phenol. | Sodium phenoxide or Potassium phenoxide | byjus.commasterorganicchemistry.com |

| Base | Used to deprotonate phenol. | NaOH, KOH, NaH | khanacademy.orgmiracosta.edu |

| Electrophile | A 4-carbon chain with a primary leaving group and a terminal alcohol. | 4-chlorobutan-1-ol, 4-bromobutan-1-ol, 1,4-butanediol (B3395766) tosylate | wikipedia.orgmasterorganicchemistry.com |

| Catalyst (Optional) | Phase-Transfer Catalyst (PTC) to enhance inter-phase reaction rates. | Tetrabutylammonium bromide (TBAB), 18-crown-6 | wikipedia.orgutahtech.edu |

| Solvent | Aprotic solvents are generally preferred to avoid solvating the nucleophile. | Acetonitrile (B52724), N,N-Dimethylformamide (DMF) | wikipedia.org |

Etherification Reactions

Etherification is a broad class of reactions for forming ether linkages. The Williamson synthesis is the premier method for producing unsymmetrical ethers like this compound. byjus.comfrancis-press.com

Another method is acid-catalyzed dehydration of alcohols. masterorganicchemistry.com This approach is highly effective for synthesizing symmetrical ethers from a single primary alcohol. masterorganicchemistry.com For example, heating ethanol (B145695) with sulfuric acid produces diethyl ether. However, this method is generally unsuitable for preparing unsymmetrical ethers from two different alcohols, such as phenol and 1,4-butanediol. Such a reaction would result in a statistical mixture of products: diphenylether, a diether of butanediol, and the desired this compound, making isolation of the target compound difficult and inefficient. miracosta.edu

Reductive etherification, which involves the coupling of carbonyl compounds with alcohols, represents another pathway but requires specific reducing agents like silanes and suitable catalysts. nih.govresearchgate.net

Reduction of Unsaturated Precursors (e.g., 4-phenoxybut-2-yn-1-ol)

An alternative synthetic strategy involves the creation of an unsaturated precursor followed by its reduction to the final saturated compound. For this compound, a viable precursor is 4-phenoxybut-2-yn-1-ol. The synthesis would proceed by first forming this alkynol and then reducing the carbon-carbon triple bond.

The reduction is typically achieved through catalytic hydrogenation. This process involves reacting the unsaturated precursor with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on titanium dioxide (Pt/TiO₂), or Raney nickel. researchgate.netqub.ac.uk The reaction proceeds stepwise, first reducing the alkyne to an alkene (4-phenoxybut-2-en-1-ol) and then to the fully saturated alkane (this compound). By controlling the reaction conditions, such as hydrogen pressure and catalyst activity, the reaction can be stopped at the alkene stage or carried to completion.

Another reductive route involves the use of a precursor containing a different functional group, such as a carboxylic acid or ester. For instance, 4-phenoxybutanoic acid or its ethyl ester could be reduced to this compound using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ether solvent. researchgate.net

Copper-Catalyzed O-Arylation Approaches

Modern synthetic methods provide alternatives to the classic S_N2 approach, with copper-catalyzed O-arylation, also known as the Ullmann condensation or Ullmann-type reaction, being a prominent example. wikipedia.orgorganic-chemistry.org This method facilitates the formation of the aryl-ether bond by coupling an alcohol with an aryl halide. wikipedia.orgnih.gov

In the context of this compound, this reaction could be performed by coupling 1,4-butanediol with an aryl halide like iodobenzene (B50100) or bromobenzene. The reaction is mediated by a copper catalyst. While traditional Ullmann conditions demanded stoichiometric amounts of copper and very high temperatures (often over 210 °C), contemporary protocols utilize catalytic amounts of copper along with specific ligands. wikipedia.org These ligands, such as picolinic acid, N,N-dimethylglycine, or diamine derivatives, stabilize the copper intermediate and allow the reaction to proceed under much milder conditions. mdpi.comresearchgate.net

The generally accepted mechanism involves a Cu(I) catalytic cycle. The cycle begins with the oxidative addition of the Cu(I) species to the aryl halide to form a Cu(III) intermediate. This is followed by reaction with the alkoxide (from 1,4-butanediol) and subsequent reductive elimination, which forms the desired C-O bond of the ether product and regenerates the active Cu(I) catalyst. wikipedia.orgresearchgate.net

Process Optimization Strategies for Enhanced Yield and Selectivity

Optimizing synthetic procedures is crucial for improving efficiency, reducing costs, and minimizing waste, particularly in industrial applications. For the synthesis of this compound, key parameters such as temperature and pressure can be manipulated to enhance yield and selectivity.

Influence of Temperature and Pressure

The yield and selectivity of the synthesis of this compound are significantly influenced by reaction temperature. In the Williamson ether synthesis, increasing the temperature generally accelerates the reaction rate. numberanalytics.com However, excessively high temperatures can promote competing side reactions, most notably the E2 elimination of the alkyl halide, which leads to the formation of alkenes and reduces the yield of the desired ether. wikipedia.org For laboratory-scale syntheses, reactions are often refluxed at temperatures between 50 °C and 100 °C for several hours to achieve a good yield. wikipedia.org The use of microwave-assisted heating has been shown to dramatically shorten reaction times from hours to minutes while improving yields. wikipedia.org In industrial settings, processes may utilize temperatures as high as 300 °C in conjunction with less reactive alkylating agents to maximize throughput and selectivity. wikipedia.org

For copper-catalyzed O-arylation reactions, temperature optimization is also critical. While classic Ullmann reactions required harsh temperatures above 200 °C, modern ligand-assisted systems operate under significantly milder conditions, often in the range of 100-135 °C. wikipedia.orgorganic-chemistry.org This reduction in temperature allows for greater functional group tolerance and prevents thermal degradation of reactants and products.

Pressure is a less commonly adjusted variable in these liquid-phase etherification reactions. However, it becomes a critical parameter in syntheses involving the reduction of unsaturated precursors via catalytic hydrogenation. In these cases, the pressure of hydrogen gas directly affects the reaction rate. Higher H₂ pressures typically lead to faster hydrogenation. researchgate.netqub.ac.uk The interplay between temperature and pressure must be carefully balanced to ensure selective reduction of the triple or double bond without causing cleavage of other bonds within the molecule.

Table 2: Impact of Temperature on Synthesis Methods

| Synthetic Method | Effect of Increasing Temperature | Typical Temperature Range | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | Increases reaction rate but may also increase elimination side reactions. | 50 - 100 °C (Lab); up to 300 °C (Industrial) | wikipedia.org |

| Ullmann Condensation (Traditional) | Required for reaction to proceed. | > 210 °C | wikipedia.org |

| Ullmann Condensation (Modern) | Milder temperatures are sufficient due to the use of ligands. | 100 - 135 °C | organic-chemistry.org |

| Catalytic Hydrogenation | Increases reaction rate but can affect selectivity. | Variable, often optimized with pressure (e.g., 70 °C) | researchgate.netqub.ac.uk |

Role of Catalysts and Co-catalysts in Reaction Efficiency

Catalysts are fundamental in the synthesis of ethers like this compound, as they facilitate the reaction by providing an alternative pathway with a lower activation energy, thereby increasing the reaction rate. nih.gov The choice of catalyst can significantly influence the yield and selectivity of the desired product.

In syntheses related to the formation of aryl-alkyl ethers, various catalytic systems are employed. For instance, in Friedel-Crafts type reactions, Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) and zinc chloride (ZnCl₂) are commonly used. google.com Zinc chloride can catalyze the reaction of tetrahydrofuran (B95107) with an acyl chloride to produce a 4-chlorobutanol ester, a key intermediate. google.com Subsequently, a stronger Lewis acid like aluminum trichloride is often used to catalyze the alkylation of an aromatic ring. google.com

In oxidation reactions to produce precursors, nitroxyl (B88944) radical catalysts are also utilized. google.com For hydrogenation steps, which may be part of a multi-step synthesis, metal-based catalysts are standard. Platinum on a titanium dioxide support (Pt/TiO₂) has been studied for the hydrogenation of related ketones, where the catalyst influences not just the rate but also the selectivity between hydrogenating a carbonyl group versus an aromatic ring. researchgate.net The interaction between the metal and the support material can create specific active sites, for example, at the platinum-titania interface, which can be crucial for the selective hydrogenation of a ketone group. researchgate.net

The development of heterogeneous catalysts is a significant area of research, aiming to simplify product purification and catalyst recycling. Materials like silica (B1680970) and modified polymers are explored as catalyst supports due to their high surface area and chemical inertness. researchgate.net

Table 1: Examples of Catalysts in Related Syntheses

| Catalyst Type | Example(s) | Role in Synthesis |

|---|---|---|

| Lewis Acid | Zinc Chloride (ZnCl₂), Aluminum Trichloride (AlCl₃) | Catalyzes ring-opening and Friedel-Crafts alkylation reactions. google.com |

| Nitroxyl Radical | (Not specified) | Used as a catalyst in the oxidation of alcohols. google.com |

| Heterogeneous Metal | Platinum on Titania (Pt/TiO₂) | Catalyzes hydrogenation, with selectivity influenced by the support. researchgate.net |

Solvent Effects and Reaction Medium Engineering

The solvent is not merely an inert medium for the reactants but plays a critical role in the reaction's outcome, influencing reaction rates and regioselectivity. elsevierpure.com The polarity of the solvent can dramatically affect the reaction pathway. For example, in the synthesis of an analogue of an anti-sickling agent, the reaction between a di-anion and an electrophile in different solvent systems led to distinct products (C-alkenylation vs. O-alkenylation), with the regioselectivity being rationalized in terms of solvent polarity. elsevierpure.comrsc.org

In the hydrogenation of 4-phenyl-2-butanone, a compound structurally related to this compound precursors, the choice of solvent was shown to have a profound impact. researchgate.net A kinetic analysis demonstrated that the solvent directly influences the adsorption of the reactant onto the catalyst surface, which in turn affects reaction selectivity. researchgate.net For instance, reactions in n-hexane and 2-propanol over a Pt/TiO₂ catalyst showed different rates of hydrogenation for the ketone group versus the aromatic ring. researchgate.net The study concluded that the solvent has a strong impact on aromatic hydrogenation due to solvent-catalyst interactions. researchgate.net

A variety of solvents can be employed depending on the specific reaction step. For syntheses involving phenoxy derivatives, solvents such as DMF, acetone, ethyl acetate (B1210297), methylene (B1212753) chloride, ether, toluene, benzene (B151609), and tetrahydrofuran (THF) have been cited. google.com The selection of an appropriate solvent system is a key aspect of "reaction medium engineering" to optimize yield and selectivity.

Table 2: Solvent Influence on Reaction Outcomes

| Solvent(s) | Reaction Type | Observed Effect | Reference |

|---|---|---|---|

| n-Hexane vs. 2-Propanol | Hydrogenation of 4-phenyl-2-butanone | Varied reaction rates and selectivity (ketone vs. aromatic ring hydrogenation). | researchgate.net |

| Various (e.g., THF, Benzene) | Synthesis of 1-(4-phenoxyphenyl)-2-propyl alcohol | Solvent choice is critical for dissolving reactants and influencing reaction completion. | google.com |

Stoichiometric Control of Reactants

For example, in a patented synthesis of 4-phenyl-1-butanol, a related compound, specific molar ratios are defined to optimize the reaction. The process involves a Friedel-Crafts reaction where the molar ratio of the catalyst (AlCl₃) to one of the key reactants (tetrahydrofuran) is controlled to be between 1:1.5 and 1:1.0. google.com Furthermore, the amount of benzene used is specified as 2 to 8 equivalents of the tetrahydrofuran. google.com This careful control ensures that the reactants are consumed efficiently, driving the reaction towards the desired product. Similarly, during the final hydrolysis step, the choice and amount of base (e.g., NaOH, KOH) are critical for converting the ester intermediate to the final alcohol product. google.com This illustrates how stoichiometric control is applied to manage reactants, catalysts, and reagents throughout a synthetic sequence.

Development of Novel and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards developing "green" and sustainable synthetic methods in the chemical industry. mdpi.comnih.gov These protocols aim to reduce environmental impact by using renewable starting materials, eco-friendly catalysts, and safer solvents, often under milder reaction conditions.

One approach is the development of "ecocatalysts" derived from biological sources. Research has shown the use of catalysts prepared from coffee grounds or Mn-rich water lettuce for the synthesis of cyclic oxyterpenes. mdpi.com These bio-based catalysts can be effective under mild conditions, for instance, using hydrogen peroxide as a green oxidant in a water-acetone mixture. mdpi.com Another avenue is the use of bio-based solvents, such as limonene (B3431351) and p-cymene, as replacements for conventional petroleum-derived solvents. researchgate.net

The principles of engineering biology are also being applied to create biosynthetic routes to industrial chemicals. A notable success is the high-level bioproduction of 1,4-butanediol in Escherichia coli, demonstrating a viable alternative to unsustainable chemical syntheses. nih.gov While a direct biosynthetic route to this compound has not been detailed, these examples highlight the strategies that could be adapted, such as using enzymatic catalysts or whole-cell biotransformations, to create more sustainable manufacturing processes for this and related compounds.

Impurity Profiling and Control in Synthesis

Impurity profiling, which involves the identification and quantification of all impurities in a drug substance or chemical product, is a critical aspect of quality control. researchgate.netnih.gov Regulatory authorities mandate strict control over impurities, as they can impact the efficacy and safety of a final product. researchgate.netnih.gov

Impurities can originate from several sources during a synthesis:

Starting Materials: Unreacted starting materials that carry through the synthetic steps.

Intermediates: Byproducts formed from side reactions or unreacted intermediates from a previous step.

Reagents and Solvents: Residual solvents or reagents used in the synthesis and purification process.

Degradation Products: Substances formed by the degradation of the final product during manufacturing or storage. nih.gov

For a compound like this compound, potential impurities could include unreacted phenol, isomers formed during the alkylation step, or byproducts from over-reaction or side-reactions. The specific impurities present can often act as a "chemical signature" of the synthetic route used. researchgate.net

The analysis and control of these impurities rely on sensitive analytical techniques. Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating, identifying, and quantifying trace-level impurities. nih.govresearchgate.netnih.gov By establishing a detailed impurity profile, manufacturers can refine the synthetic process to minimize the formation of unwanted substances, ensuring the purity and safety of the final compound. researchgate.net

Table 3: Common Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Aluminum trichloride |

| Benzene |

| 4-chlorobutanol ester |

| 2-Propanol |

| 4-phenyl-2-butanone |

| Acetone |

| p-Cymene |

| 1,4-butanediol |

| 4-phenyl-1-butanol |

| Phenol |

| n-Hexane |

| Hydrogen peroxide |

| Limonene |

| Sodium hydroxide |

| Tetrahydrofuran |

| Potassium hydroxide |

Chemical Transformations and Reactivity of 4 Phenoxybutan 1 Ol

Reactions Involving the Terminal Hydroxyl Group

The aliphatic primary alcohol group is the most reactive site in 4-phenoxybutan-1-ol for many common transformations. Its reactions include oxidation, esterification, and etherification.

The oxidation of the primary hydroxyl group in this compound can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. libretexts.orgmasterorganicchemistry.com

The selective oxidation of this compound to 4-phenoxybutanal (B3023608), the corresponding aldehyde, requires the use of mild oxidizing agents to prevent further oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation. These reactions are typically carried out in anhydrous solvents like dichloromethane (B109758) (CH₂Cl₂) to stop the reaction at the aldehyde stage.

For the complete oxidation to 4-phenoxybutanoic acid, stronger oxidizing agents are employed. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) and sulfuric acid (H₂SO₄), will oxidize the primary alcohol first to the aldehyde, which is then further oxidized to the carboxylic acid under the reaction conditions. masterorganicchemistry.comderpharmachemica.com Heating the reaction mixture under reflux ensures the completion of the second oxidation step. masterorganicchemistry.com

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) | 4-Phenoxybutanal | Partial Oxidation |

| This compound | Potassium Permanganate (KMnO₄) or Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | 4-Phenoxybutanoic Acid | Full Oxidation |

This table provides a summary of expected oxidation products based on general principles of alcohol oxidation.

Ketone formation via oxidation is characteristic of secondary alcohols. This compound is a primary alcohol, meaning the hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom (and two hydrogen atoms). The mechanism of oxidation involves the removal of a hydrogen atom from the hydroxyl group and another hydrogen from the carbon atom bearing the hydroxyl group. libretexts.org Since this carbon in this compound has two hydrogen atoms, it can be oxidized. However, the product of the initial oxidation is an aldehyde. Ketones are formed when a secondary alcohol, which has only one hydrogen on the hydroxyl-bearing carbon, is oxidized. Therefore, direct oxidation of this compound does not yield a ketone. libretexts.org

This compound readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides or acid anhydrides, to form the corresponding esters. chemguide.co.uk The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride. chemguide.co.uk The reaction is reversible, and to drive it towards the product, water is often removed as it is formed. chemguide.co.uk

For example, the reaction with acetic acid yields 4-phenoxybutyl acetate (B1210297). A more rapid and often higher-yield reaction can be achieved by using an acid anhydride (B1165640), like acetic anhydride, often in the presence of a base like pyridine (B92270) or sodium acetate. uhcl.edulibretexts.org

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is also a feasible reaction. In this process, this compound can react with an existing ester in the presence of an acid or base catalyst to form a new ester, displacing the original alcohol from the ester.

| Reactants | Catalyst | Product | Reaction Name |

| This compound + Carboxylic Acid (e.g., Acetic Acid) | Strong Acid (e.g., H₂SO₄) | 4-Phenoxybutyl ester (e.g., 4-Phenoxybutyl acetate) | Fischer Esterification |

| This compound + Acid Anhydride (e.g., Acetic Anhydride) | Pyridine or NaOAc | 4-Phenoxybutyl ester (e.g., 4-Phenoxybutyl acetate) | Acylation |

| This compound + Ester (e.g., Methyl Benzoate) | Acid or Base | 4-Phenoxybutyl Benzoate + Methanol | Transesterification |

This table illustrates common esterification processes applicable to this compound.

The terminal hydroxyl group of this compound can be converted into an ether linkage. A prominent method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This two-step process first involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding sodium 4-phenoxybutoxide. libretexts.org This alkoxide then acts as a potent nucleophile and reacts with a primary alkyl halide (e.g., ethyl bromide) in an Sₙ2 reaction to yield an unsymmetrical ether. masterorganicchemistry.comwikipedia.org

The choice of the alkyl halide is crucial; primary halides work best, as secondary and tertiary halides tend to undergo elimination reactions under the basic conditions. masterorganicchemistry.comwikipedia.org

| Step | Reactants | Product | Description |

| 1 | This compound + Sodium Hydride (NaH) | Sodium 4-phenoxybutoxide + H₂ | Deprotonation to form alkoxide |

| 2 | Sodium 4-phenoxybutoxide + Alkyl Halide (e.g., R-X) | 1-Alkoxy-4-phenoxybutane + NaX | Sₙ2 nucleophilic substitution |

This table outlines the steps of the Williamson ether synthesis starting from this compound.

Oxidation Reactions and Product Characterization

Reactions Involving the Phenoxy Moiety

The phenoxy group consists of a benzene (B151609) ring attached to an oxygen atom. This aromatic ring can undergo electrophilic aromatic substitution (EAS) reactions. wikipedia.orgmasterorganicchemistry.com The alkoxy group (-OBuOH) is an activating group and an ortho-, para-director. vedantu.comlibretexts.org This means it increases the rate of reaction compared to benzene and directs incoming electrophiles to the positions ortho (carbon 2 and 6) and para (carbon 4) to the oxygen atom. vedantu.comlibretexts.org The ortho- and para- products are formed because the oxygen atom can stabilize the carbocation intermediate (the arenium ion) through resonance. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, Friedel-Crafts acylation of a similar compound, anisole (B1667542) (methoxybenzene), with an acyl chloride like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃), predominantly yields the para- and ortho-acylated products. vedantu.comtamu.eduyoutube.com Similarly, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 2-nitro- and 4-nitro-substituted this compound derivatives. youtube.com It is important to note that the Lewis acid catalysts used in Friedel-Crafts reactions can also coordinate with the hydroxyl group, potentially complicating the reaction. stackexchange.com

| Reaction | Reagents | Expected Major Products |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 4-(4-Acylphenoxy)butan-1-ol and 4-(2-Acylphenoxy)butan-1-ol |

| Nitration | HNO₃, H₂SO₄ | 4-(4-Nitrophenoxy)butan-1-ol and 4-(2-Nitrophenoxy)butan-1-ol |

| Bromination | Br₂, FeBr₃ | 4-(4-Bromophenoxy)butan-1-ol and 4-(2-Bromophenoxy)butan-1-ol |

This table summarizes expected electrophilic aromatic substitution products for this compound based on the directing effects of the alkoxy group.

Investigations into Alkoxy Radical Chemistry and Functionalization

The generation of an alkoxy radical from the hydroxyl group of this compound opens up a variety of reaction pathways, primarily involving the activation of C-H bonds within the molecule. The high reactivity of alkoxy radicals makes them powerful intermediates for intramolecular functionalization. nih.govnih.gov The general reactivity of alkoxy radicals includes unimolecular isomerization via a 1,5-hydrogen shift, unimolecular dissociation through β-scission, and α-hydrogen abstraction. nih.gov

The 4-phenoxybutoxy radical, generated from this compound, is a prime candidate for intramolecular C-H bond activation. The most probable pathway for this is a 1,5-hydrogen atom transfer (HAT) . In this mechanism, the oxygen-centered radical abstracts a hydrogen atom from the carbon atom at the 5-position relative to the oxygen. In the case of the 4-phenoxybutoxy radical, this would involve the abstraction of a hydrogen atom from the benzylic-like position on the phenoxy ring (the ortho position). This process is facilitated by a sterically favored six-membered ring transition state. researchgate.netrsc.org

The activation of C-H bonds can be initiated through various methods, including photocatalysis in the presence of a suitable photocatalyst and an oxidant. rsc.orgnih.gov For instance, a photocatalytic cycle could involve the generation of a highly reactive species that abstracts a hydrogen atom from the O-H group of this compound, forming the alkoxy radical. This radical can then undergo the 1,5-HAT to generate a carbon-centered radical on the aromatic ring, which can then be further functionalized. researchgate.net

The general mechanism for a photocatalytic C-H activation leading to cyclization is depicted below:

Generation of the Alkoxy Radical: The alcohol is oxidized to the corresponding alkoxy radical.

1,5-Hydrogen Atom Transfer (HAT): The alkoxy radical abstracts a hydrogen atom from the ortho-position of the phenoxy group.

Intramolecular Cyclization: The resulting carbon-centered radical attacks the carbon bearing the oxygen, leading to the formation of a chroman ring system. rsc.org

Illustrative Data on C-H Bond Activation Pathways:

| C-H Bond Position | Type of HAT | Transition State Ring Size | Relative Activation Energy (Illustrative) | Plausibility |

|---|---|---|---|---|

| ortho-C-H (Aromatic) | 1,5-HAT | 6-membered | Low | High |

| meta-C-H (Aromatic) | 1,6-HAT | 7-membered | High | Low |

| para-C-H (Aromatic) | 1,7-HAT | 8-membered | Very High | Very Low |

| Alkyl C-H (Butoxy Chain) | Various | Variable | Moderate | Possible, but less favored than 1,5-HAT |

The primary homolytic cleavage of interest in the chemistry of this compound is the O-H bond cleavage to generate the 4-phenoxybutoxy radical. This cleavage is typically not spontaneous and requires an initiator, such as a photocatalyst or a radical initiator like dibenzoyl peroxide. The bond dissociation energy of an O-H bond in a primary alcohol is relatively high, making direct homolysis difficult without external energy input. nih.gov

Once the alkoxy radical is formed, other homolytic cleavage reactions can occur, most notably β-scission . This process involves the cleavage of a carbon-carbon bond β to the oxygen radical. For the 4-phenoxybutoxy radical, β-scission could theoretically lead to the fragmentation of the butoxy chain. However, in the context of intramolecular reactions, 1,5-HAT is generally a much faster process and is therefore the dominant pathway.

The key intermediates in the radical chemistry of this compound are:

4-Phenoxybutoxy Radical: The initial oxygen-centered radical.

Ortho-Substituted Phenyl Radical: The carbon-centered radical formed after 1,5-HAT.

Chroman Radical Intermediate: The cyclic radical formed after intramolecular cyclization.

Illustrative Data on Potential Intermediates:

| Intermediate | Structure | Formation Pathway | Subsequent Reactivity |

|---|---|---|---|

| 4-Phenoxybutoxy Radical | C₆H₅O(CH₂)₄O• | Homolytic cleavage of the O-H bond. youtube.com | 1,5-Hydrogen Atom Transfer. researchgate.netrsc.org |

| Ortho-Substituted Phenyl Radical | •C₆H₄O(CH₂)₄OH | 1,5-HAT from the 4-phenoxybutoxy radical. | Intramolecular cyclization. |

| Chroman Radical Intermediate | Cyclic radical | Intramolecular cyclization of the ortho-substituted phenyl radical. | Trapping by a radical scavenger or further reaction. |

Regioselectivity and Stereoselectivity in Complex Transformations

In the context of complex transformations of this compound, such as intramolecular cyclization, both regioselectivity and stereoselectivity are important considerations.

Regioselectivity refers to the preference for bond formation at one position over another. nih.gov In the radical cyclization of the 4-phenoxybutoxy radical, the regioselectivity is primarily governed by the stability of the transition state leading to the different possible cyclic products. The 1,5-HAT is highly regioselective for the ortho position of the phenoxy ring due to the favorability of the six-membered transition state. rsc.org This leads to the preferential formation of a six-membered chroman ring over other possibilities.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. nih.gov In the cyclization of substituted this compound derivatives, the stereochemistry of the final product can be influenced by the stereochemistry of the starting material and the geometry of the transition state. For example, if the butoxy chain contains a stereocenter, the cyclization may proceed in a diastereoselective manner, favoring the formation of one diastereomer of the chroman product over the other. This is often dictated by minimizing steric interactions in the transition state.

Illustrative Data on Selectivity in Cyclization:

| Selectivity Type | Controlling Factors | Favored Outcome in this compound Cyclization (Illustrative) |

|---|---|---|

| Regioselectivity | Transition state stability (e.g., ring size). rsc.org | Formation of a 6-membered chroman ring via 1,5-HAT. |

| Stereoselectivity | Minimization of steric hindrance in the transition state; stereochemistry of the starting material. | In a substituted derivative, the substituent on the butoxy chain would likely adopt an equatorial position in the chair-like transition state leading to the major diastereomer. |

Derivatization Strategies for Analytical and Synthetic Applications

Rationale and Principles of Chemical Derivatization

Chemical derivatization involves the intentional chemical modification of an analyte to alter its physical or chemical properties, thereby improving its analytical characteristics numberanalytics.commdpi.comchromatographyonline.com. This process is particularly vital for compounds that exhibit poor detectability, chromatographic behavior, or stability in their native form libretexts.orgjfda-online.comresearchgate.net.

Enhancement of Analytical Detectability and Signal Response

Many analytical techniques, such as UV-Vis spectrophotometry or fluorescence detection, rely on specific chromophoric or fluorophoric properties within a molecule libretexts.orgchromatographyonline.commdpi.com. Compounds lacking these features, or those with inherently low ionization efficiencies in mass spectrometry, often require derivatization to improve their signal response. By introducing functional groups that strongly absorb UV light or emit fluorescence, or by adding moieties that readily ionize, the sensitivity and detectability of the analyte can be significantly enhanced libretexts.orgddtjournal.comresearchgate.nettandfonline.comnih.gov. For instance, the introduction of charged or readily ionizable groups is a common strategy to improve the performance of analytes in liquid chromatography coupled with mass spectrometry (LC-MS), particularly electrospray ionization (ESI) ddtjournal.comresearchgate.nettandfonline.comresearchgate.net.

Improvement of Chromatographic Separation and Volatility

Polar and non-volatile compounds can present significant challenges for gas chromatography (GC) due to poor elution or thermal degradation libretexts.orgjfda-online.comresearchgate.net. Derivatization can convert such analytes into more volatile and thermally stable derivatives, making them amenable to GC analysis libretexts.orgchromatographyonline.comobrnutafaza.hr. This transformation often involves reducing the compound's polarity and minimizing hydrogen bonding, which can also lead to improved peak shape and reduced adsorption onto chromatographic stationary phases libretexts.orgjfda-online.comobrnutafaza.hr. In liquid chromatography (LC), derivatization can also be employed to alter retention times, for example, by increasing the hydrophobicity of polar compounds to improve their retention in reversed-phase HPLC libretexts.org.

Introduction of Chargeable Moieties for Ionization Enhancement

For mass spectrometry (MS) techniques, especially those employing soft ionization methods like electrospray ionization (ESI), the ability of an analyte to form ions is paramount for detection ddtjournal.comresearchgate.nettandfonline.comresearchgate.net. Compounds that are neutral or poorly ionizable can be rendered more detectable by introducing permanently charged moieties or groups that are easily protonated or deprotonated researchgate.netresearchgate.net. This strategy is particularly effective in LC-MS/MS, where derivatization can lead to a dramatic improvement in ionization efficiency and, consequently, detection sensitivity ddtjournal.comresearchgate.nettandfonline.comnih.gov.

Common Derivatization Reaction Types

Several classes of reactions are widely used for derivatizing compounds with hydroxyl groups, including 4-phenoxybutan-1-ol.

Silylation Reactions (e.g., Trimethylsilylation using BSTFA)

Silylation is a widely employed derivatization technique that involves the replacement of active hydrogen atoms (found in hydroxyl, carboxyl, amine, and thiol groups) with a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group [-Si(CH₃)₃] libretexts.orgobrnutafaza.hrsigmaaldrich.com. This process significantly increases the volatility, thermal stability, and reduces the polarity of the parent compound, making it more suitable for GC analysis libretexts.orgobrnutafaza.hrsigmaaldrich.com.

The reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent silylating agent frequently used for alcohols, phenols, carboxylic acids, and amines sigmaaldrich.comsigmaaldrich.comtcichemicals.com. BSTFA reacts rapidly with hydroxyl groups, forming trimethylsilyl ethers. Primary alcohols, such as the hydroxyl group in this compound, generally react readily with BSTFA sigmaaldrich.comsigmaaldrich.com. For less reactive or sterically hindered compounds, catalysts like trimethylchlorosilane (TMCS) are often added to BSTFA to enhance the reaction rate and completeness sigmaaldrich.comsigmaaldrich.comtcichemicals.comfishersci.at. The resulting TMS derivatives are typically more volatile and less polar than the original alcohols, facilitating their separation and detection in GC-MS obrnutafaza.hrsigmaaldrich.com.

Acylation Reactions

Acylation involves the reaction of compounds with active hydrogens with carboxylic acid derivatives, such as acid halides or anhydrides, to form esters, amides, or thioesters libretexts.orgobrnutafaza.hrosti.gov. For alcohols, this typically results in the formation of ester derivatives. Common acylating reagents include acetic anhydride (B1165640), trifluoroacetic anhydride (TFAA), and acyl chlorides like benzoyl chloride libretexts.org.

Acylated derivatives are generally known for their greater stability compared to their silylated counterparts libretexts.org. The introduction of fluorinated acyl groups, such as those derived from TFAA, can further enhance detectability, particularly with electron capture (EC) detectors in GC, and provide additional structural information in mass spectrometry libretexts.org. The esterification of the hydroxyl group in this compound with an acylating agent would alter its polarity and potentially its chromatographic behavior and mass spectral fragmentation patterns.

Table 1: Common Derivatization Reagents for Alcohols and Their Primary Benefits

| Derivatization Type | Common Reagent(s) | Primary Benefit(s) for Alcohols | Analytical Technique(s) |

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Increased volatility, thermal stability, reduced polarity; improved GC separation and detection. | GC, GC-MS |

| Silylation | BSTFA + TMCS (Trimethylchlorosilane) (catalyst) | Enhanced reactivity for less reactive or hindered alcohols; improved GC separation and detection. | GC, GC-MS |

| Acylation | Acetic Anhydride (AA) | Ester formation; increased stability; potential for altered chromatographic properties. | GC, HPLC |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Ester formation; enhanced detectability (e.g., EC detector); increased stability. | GC, GC-MS |

| Acylation | Benzoyl Chloride | Ester formation; introduction of a UV-absorbing moiety; improved MS detection. | GC, HPLC, LC-MS |

Table 2: Comparative Properties of this compound and its Hypothetical Derivatives

| Property | This compound (Native) | 4-Phenoxybutan-1-yl Trimethylsilyl Ether (Silylated) | 4-Phenoxybutan-1-yl Acetate (B1210297) (Acylated) |

| Polarity | Moderate (due to -OH) | Lower (TMS group replaces polar -OH) | Moderate (ester group is less polar than -OH) |

| Volatility | Moderate | Higher (TMS derivative is more volatile) | Moderate to Higher |

| Thermal Stability | Moderate | High | High |

| Hydrogen Bonding | Yes (-OH group) | No (TMS group does not H-bond) | No (ester group does not H-bond) |

| GC Amenability | Moderate | High | High |

| MS Ionization (ESI) | Moderate | Enhanced (if TMS group aids ionization) | Enhanced (if ester group aids ionization) |

| Stability | Stable | Thermally stable, but susceptible to hydrolysis | Generally more stable than silylated derivatives |

Compound List:

this compound

Trimethylsilyl (TMS) group

BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)

TMCS (Trimethylchlorosilane)

Trifluoroacetic anhydride (TFAA)

Benzoyl Chloride

Alkylation Reactions

Alkylation of the hydroxyl group in this compound leads to the formation of ether derivatives. This process typically employs the principles of the Williamson ether synthesis, which involves the reaction of an alkoxide or phenoxide with an alkyl halide or other alkylating agent. The general reaction involves deprotonating the alcohol with a base, followed by nucleophilic attack of the resulting alkoxide on the alkylating agent.

Commonly, bases such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) are used in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) to facilitate the deprotonation of the alcohol mdpi.compnu.ac.ir. The alcohol then reacts with an alkyl halide (e.g., alkyl iodides or bromides) to yield the corresponding alkyl ether. For instance, reacting this compound with methyl iodide in the presence of KOH in DMSO would produce 4-phenoxybutyl methyl ether. Alternatively, phase-transfer catalysis (PTC) can be employed, utilizing catalysts like dimethylbenzylcetyl ammonium (B1175870) bromide to enhance the reaction between phenols and alkyl halides for ether synthesis researchgate.net.

Table 1: Examples of Alkylation Reactions for this compound

| Alkylating Agent | Base / Catalyst | Solvent | Resulting Ether Derivative |

| Methyl iodide (CH₃I) | KOH | DMSO | 4-Phenoxybutyl methyl ether |

| Benzyl (B1604629) bromide (BnBr) | K₂CO₃ | Methanol (MeOH) | 4-Phenoxybutyl benzyl ether |

| Ethyl iodide (EtI) | K₂CO₃, TBAB (PTC) | DMSO | 4-Phenoxybutyl ethyl ether |

Formation of Oximes and Other Nitrogen-Containing Derivatives

The formation of oximes from this compound requires a two-step process, as oximes are derived from aldehydes or ketones.

Oxidation to Aldehyde: The primary alcohol group of this compound must first be oxidized to the corresponding aldehyde, 4-phenoxybutanal (B3023608). This selective oxidation can be achieved using mild oxidizing agents under controlled conditions to prevent further oxidation to the carboxylic acid. Reagents like potassium dichromate(VI) (K₂Cr₂O₇) in dilute sulfuric acid, when warmed gently and coupled with distillation of the product as it forms, can yield the aldehyde chemrevise.orgalevelchemistry.co.ukphysicsandmathstutor.com.

Oxime Formation: Once 4-phenoxybutanal is synthesized, it can react with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride (NH₂OH·HCl), to form the oxime. This reaction is typically catalyzed by a base (e.g., sodium hydroxide, NaOH) or an acid (e.g., oxalic acid, H₂C₂O₄) in a suitable solvent like acetonitrile (B52724) (CH₃CN) numberanalytics.comresearchgate.netorientjchem.org. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration.

Table 2: Two-Step Synthesis of 4-Phenoxybutanal Oxime

| Step | Starting Material | Reagent/Conditions | Intermediate/Product | Notes |

| 1. Oxidation | This compound | K₂Cr₂O₇, dilute H₂SO₄, gentle warming, distillation | 4-Phenoxybutanal | Prevents over-oxidation to carboxylic acid. |

| 2. Oximation | 4-Phenoxybutanal | NH₂OH·HCl, NaOH or H₂C₂O₄, CH₃CN | 4-Phenoxybutanal Oxime | Acid or base catalysis can be employed. |

While direct formation of other nitrogen-containing derivatives from the alcohol is less common, the aldehyde intermediate could potentially react with amines to form imines, which are also nitrogen-containing compounds.

Functional Group Reactivity and Steric Considerations in Derivatization

Steric Considerations: As a primary alcohol, the hydroxyl group in this compound is relatively accessible. However, the presence of the four-carbon chain and the bulky phenoxy group contribute to the molecule's steric profile. This can influence reaction kinetics, particularly when using large or sterically hindered derivatizing agents. While the primary alcohol is less prone to significant steric hindrance compared to secondary or tertiary alcohols, these factors can still play a role in optimizing reaction conditions for efficient derivatization nih.govresearchgate.netgreyhoundchrom.com. The electron-donating nature of the phenoxy group might also subtly affect the nucleophilicity of the hydroxyl oxygen.

Table 3: Reactivity and Steric Profile of this compound's Hydroxyl Group

| Functional Group | Primary Reactivity | Common Derivatization Reactions | Steric Environment |

| Hydroxyl (-OH) | Nucleophilic, acidic proton | Etherification, Esterification, Oxidation | Primary alcohol; generally accessible. Chain length and phenoxy group contribute to overall steric bulk. |

Synthesis of Specialized Derivatives for Targeted Research

Derivatization plays a crucial role in enhancing the analytical detectability and separability of compounds like this compound, particularly in techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

For Analytical Applications:

Esterification: Converting the alcohol to an ester, for example, by reacting it with acetic anhydride or acetyl chloride, can increase its volatility and thermal stability, making it more suitable for GC analysis. Ester formation can also introduce chromophores, improving UV-Vis detection in HPLC researchgate.netoperachem.comjfda-online.combc.eduuakron.edu.

Silylation: The formation of silyl ethers, such as trimethylsilyl (TMS) ethers, is a common strategy to derivatize alcohols for GC analysis. Silylation significantly increases volatility and can improve chromatographic peak shape jfda-online.com.

Other Derivatizations: Reagents like 1-naphthoyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) are used for derivatizing alcohols to enhance fluorescence detection or improve separation in HPLC researchgate.net.

For Synthetic Applications: The ether and ester derivatives formed through alkylation and esterification, respectively, can serve as intermediates for further synthetic modifications, allowing for the construction of more complex molecular architectures.

Table 4: Specialized Derivatives of this compound for Analytical Purposes

| Derivative Type | Derivatizing Reagent | Reaction Conditions | Analytical Advantage |

| Ester (e.g., Acetate) | Acetic anhydride or Acetyl chloride | Acid catalyst or base (e.g., pyridine) | Increased volatility, enhanced UV absorption, improved GC/HPLC separation. |

| Silyl Ether (e.g., TMS Ether) | Trimethylsilyl chloride (TMSCl) with base | Organic solvent | Increased volatility and thermal stability for GC analysis. |

| Ether (e.g., Methyl Ether) | Alkyl halide (e.g., CH₃I), Base (e.g., KOH) | Polar aprotic solvent (e.g., DMSO) | Can alter polarity and chromatographic behavior. |

The strategic derivatization of this compound allows for its tailored application in various chemical research endeavors, from analytical quantification to its use as a building block in complex syntheses.

Compound Name Table:

| Common Name | IUPAC Name | CAS Number | Molecular Formula |

| This compound | This compound | 1927-71-5 | C₁₀H₁₄O₂ |

Analytical Characterization and Structural Elucidation of 4 Phenoxybutan 1 Ol

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide invaluable insights into the molecular architecture of chemical compounds by interacting with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are indispensable tools for identifying and characterizing organic molecules. ¹H NMR provides information on the number, type, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

For 4-phenoxybutan-1-ol (C₁₀H₁₄O₂), ¹H NMR spectroscopy is expected to reveal distinct signals corresponding to the aromatic protons of the phenoxy group, the methylene (B1212753) protons adjacent to the ether oxygen, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton itself. Research indicates that ¹H NMR spectra are typically recorded using spectrometers operating at frequencies such as 300, 400, or 500 MHz, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) google.com. Deuterated chloroform (B151607) (CDCl₃) is a common solvent, with its residual proton signal serving as an internal reference at 7.26 ppm google.com.

Specific findings indicate that the aromatic protons of the phenoxy moiety in this compound typically appear as a multiplet in the range of δ 7.35–7.22 ppm google.com. Based on the structure of this compound, the methylene protons adjacent to the phenoxy ether linkage (-O-CH₂-) are expected to resonate in the δ 3.9-4.2 ppm region, while the methylene protons adjacent to the hydroxyl group (-CH₂-OH) are anticipated to appear around δ 3.5-3.8 ppm. The hydroxyl proton (-OH) signal is variable and can be observed over a broader range, typically between δ 1.5-4.5 ppm, depending on concentration, temperature, and solvent .

Table 5.1.1.1.1: Expected ¹H NMR Spectroscopic Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho) | ~7.2-7.4 | m | 2H |

| Aromatic (meta) | ~7.0-7.2 | m | 2H |

| Aromatic (para) | ~6.8-7.0 | m | 1H |

| -O-CH₂- | ~3.9-4.2 | t | 2H |

| -CH₂-OH | ~3.5-3.8 | t | 2H |

| -OH | Variable (e.g., ~1.5-4.5) | s or broad | 1H |

Note: Specific experimental data for all proton types beyond the aromatic region was not detailed in the provided snippets. The aromatic proton data is based on google.com.

¹³C NMR spectroscopy would complement these findings by providing information about the carbon framework. For this compound, six distinct carbon signals are anticipated: five from the aromatic ring and two from the aliphatic chain. The carbon directly attached to the oxygen of the phenoxy group (ipso carbon) is expected to resonate in the δ 150-160 ppm region, while the other aromatic carbons would typically appear between δ 110-140 ppm. The methylene carbon adjacent to the ether oxygen (-O-CH₂-) would likely be observed around δ 65-70 ppm, and the methylene carbon bearing the hydroxyl group (-CH₂-OH) is expected in the δ 60-65 ppm range.

Table 5.1.1.1.2: Expected ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic (ipso) | ~150-160 |

| Aromatic (ortho) | ~115-120 |

| Aromatic (meta) | ~125-130 |

| Aromatic (para) | ~115-120 |

| -O-CH₂- | ~65-70 |

| -CH₂-OH | ~60-65 |

Note: Specific experimental ¹³C NMR data for this compound was not detailed in the provided snippets.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful for establishing connectivity between atoms. COSY experiments reveal proton-proton couplings, HSQC correlates directly bonded protons and carbons, and HMBC provides correlations between protons and carbons separated by two or three bonds. Specific research findings detailing the application of COSY, HSQC, or HMBC for the structural elucidation of this compound were not found in the provided search snippets.

J-couplings, also known as spin-spin coupling constants, provide information about the dihedral angles between coupled nuclei, which can be related to molecular conformation through the Karplus relationship. This relationship allows for the estimation of bond angles and torsional angles, aiding in conformational analysis. Specific research findings detailing the application of J-couplings and Karplus relationships for conformational analysis of this compound were not found in the provided search snippets.

Residual Dipolar Couplings (RDCs) are measured in weakly aligned samples and provide long-range orientational information, offering complementary data to traditional NMR for determining molecular configuration and conformation. Specific research findings detailing the application of RDC for configuration and conformation of this compound were not found in the provided search snippets.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

Mass spectrometry techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are employed to identify molecular ion peaks and fragmentation patterns of this compound . These methods typically reveal a molecular ion peak corresponding to the protonated molecule, [M+H]⁺, with an m/z value of approximately 180 . The fragmentation patterns observed in MS can provide further structural evidence. Common fragmentation pathways for ether-containing molecules like this compound often involve the cleavage of the ether bond, leading to characteristic fragment ions.

Table 5.1.2.1: Mass Spectrometry Data for this compound

| Ion Type | m/z Value (approx.) | Description |

| Molecular Ion | ~180 | Protonated molecule ([M+H]⁺) |

| Fragment Ion(s) | Not specified | Characteristic fragments resulting from bond cleavages (e.g., ether linkage) |

Note: Specific detailed fragmentation patterns for this compound were not explicitly detailed in the provided search snippets, beyond the general mention of fragmentation analysis .

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile organic compounds and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, GC-MS analysis typically involves volatilizing the compound and separating it chromatographically before it enters the mass spectrometer.

In electron ionization (EI) mode, common for GC-MS, alcohols can exhibit small or non-existent molecular ion peaks. Fragmentation often occurs at the C-C bond adjacent to the oxygen-bearing carbon. A characteristic fragmentation pathway for alcohols includes the loss of water (H₂O), resulting in an ion 18 mass units lower than the molecular ion. For this compound (MW 166.22 g/mol ), a molecular ion peak at m/z 166 might be observed, though potentially with low intensity. Significant fragment ions could arise from the cleavage of the butyl chain or the phenoxy ether linkage. For instance, cleavage of the bond between the oxygen and the butyl chain could yield a phenoxy fragment (m/z 94) and a butyl alcohol fragment. Further fragmentation of the butyl chain might produce ions like m/z 73 ([C₄H₉O]⁺) or m/z 57 ([C₄H₉]⁺). The presence of the phenyl ring is also indicated by characteristic aromatic fragment ions, such as the tropylium (B1234903) ion (m/z 91) or the phenyl cation (m/z 77).

Table 1: Representative GC-MS Fragmentation Data for this compound (Hypothetical)

| Ion Type | m/z Value | Description/Fragment |

| Molecular Ion | 166 | [C₁₀H₁₄O₂]⁺ (likely low abundance) |

| Fragment Ion | 137 | [M - CH₂OH]⁺ (loss of hydroxymethyl group) |

| Fragment Ion | 107 | [M - C₃H₇O]⁺ (loss of propyl alcohol fragment) |

| Fragment Ion | 94 | [C₆H₅O]⁺ (phenoxy radical cation) |

| Fragment Ion | 91 | [C₇H₇]⁺ (tropylium ion from phenyl ring) |

| Fragment Ion | 77 | [C₆H₅]⁺ (phenyl cation) |

| Fragment Ion | 57 | [C₄H₉]⁺ (butyl carbocation) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Electrospray Ionization (ESI)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) coupled with Electrospray Ionization (ESI) is highly effective for analyzing non-volatile and thermally labile compounds like alcohols, which might not be amenable to GC-MS. ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation in the source.

For this compound (MW 166.22), ESI in positive ion mode would likely yield a prominent protonated molecular ion at m/z 167 ([C₁₀H₁₄O₂ + H]⁺) . Tandem mass spectrometry (MS/MS) involves selecting this precursor ion and fragmenting it in a collision cell to generate product ions. Characteristic fragmentation pathways in LC-MS/MS for such compounds can include:

Alpha-cleavage: Breaking of the C-C bond adjacent to the hydroxyl-bearing carbon, leading to fragments like m/z 137 ([M+H - CH₂OH]⁺).

Dehydration: Loss of water (H₂O) from the protonated molecule, yielding an ion at m/z 149 ([M+H - H₂O]⁺).

Cleavage of the ether linkage: This could lead to fragments related to the phenoxy moiety and the butyl chain.

Table 2: Representative LC-ESI-MS/MS Data for this compound (Hypothetical)

| Ion Type | m/z Value | Description/Fragment |

| Protonated Mol. | 167 | [C₁₀H₁₄O₂ + H]⁺ |

| Fragment Ion | 149 | [M+H - H₂O]⁺ (dehydration) |

| Fragment Ion | 137 | [M+H - CH₂OH]⁺ (alpha-cleavage) |

| Fragment Ion | 94 | [C₆H₅O]⁺ (phenoxy fragment) |

| Fragment Ion | 91 | [C₇H₇]⁺ (tropylium ion) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions. This technique is invaluable for unambiguously identifying unknown compounds or confirming the structure of synthesized molecules. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or FT-ICR mass analyzers, can measure masses with a precision of several decimal places (e.g., within 0.001 Da) innovareacademics.inresearchgate.netmeasurlabs.com.

For this compound (C₁₀H₁₄O₂), the exact monoisotopic mass is approximately 166.0994 Da. HRMS analysis would aim to measure the mass of the molecular ion (e.g., [M+H]⁺ at m/z 167.1070) with high accuracy. By comparing the measured accurate mass to the theoretically calculated mass for various elemental compositions, the correct formula can be confidently assigned. For example, a measured mass of 167.1070 ± 0.001 Da would strongly support the elemental composition C₁₀H₁₅O₂⁺. HRMS can also be applied to fragment ions to elucidate their structures.

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe molecular vibrations, providing information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups spectroscopyonline.comorgchemboulder.comspecac.comlibretexts.org.

O-H Stretch: A broad and strong absorption band in the region of 3300-3400 cm⁻¹ is indicative of the hydroxyl group of the alcohol, broadened by hydrogen bonding.

C-H Stretches: Aliphatic C-H stretching vibrations from the butyl chain typically appear in the range of 2850-2960 cm⁻¹.

Aromatic C=C Stretches: The phenyl ring will show characteristic C=C stretching vibrations, usually around 1600 cm⁻¹ and 1500 cm⁻¹.

C-O Stretches: The ether linkage (aryl-O-alkyl) typically exhibits a strong absorption band in the region of 1240-1260 cm⁻¹ (aryl ether C-O stretch). The primary alcohol C-O stretch is expected around 1050 cm⁻¹ spectroscopyonline.comsavemyexams.com.

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that involve a change in polarizability. Similar functional groups will show characteristic bands.

O-H Stretch: A band around 3200-3400 cm⁻¹, though often less intense and broader than in IR.

C-H Stretches: Aliphatic C-H stretching modes will be present.

Aromatic Ring Vibrations: Bands associated with the phenyl ring, such as C=C stretches and ring breathing modes, are typically observed in the 1450-1600 cm⁻¹ region and below 400 cm⁻¹ uci.eduresearchgate.nets-a-s.orguliege.be. The C-O-C ether linkage can also contribute to Raman spectra.

Table 3: Characteristic IR Absorption Bands for this compound (Expected)

| Wavenumber (cm⁻¹) | Functional Group/Bond | Intensity/Description |

| 3300-3400 | O-H stretch (alcohol) | Broad, strong |

| 2850-2960 | C-H stretch (aliphatic) | Medium |

| 1600, 1500 | C=C stretch (aromatic) | Medium |

| 1240-1260 | C-O stretch (aryl ether) | Strong |

| 1050 | C-O stretch (alcohol) | Strong |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and quantifying its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is widely used for assessing the purity of volatile and semi-volatile organic compounds. A GC analysis of this compound would involve injecting a sample onto a GC system equipped with a suitable column (e.g., a non-polar or moderately polar capillary column) and a detector, typically a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

The FID is sensitive to organic compounds and provides a quantitative response based on the carbon content. The purity is determined by comparing the area of the peak corresponding to this compound to the total area of all detected peaks. GC can also be used for qualitative identification by comparing retention times with those of known standards. Method 8041A, for instance, describes GC procedures for phenols, which can be adapted for compounds with similar functional groups settek.comnemi.govepa.gov.

Table 4: Typical GC Parameters for Purity Assessment of this compound

| Parameter | Specification |

| Column | Capillary column (e.g., DB-5, HP-5, or similar) |

| Injector Temp. | 250-280 °C |

| Detector Temp. | 280-320 °C |

| Oven Program | Isothermal or temperature ramp (e.g., 60 °C for 8 min, then ramp to 280 °C at 15 °C/min) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) |

| Mobile Phase | Not applicable for GC (carrier gas) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another crucial technique for purity assessment, particularly for compounds that may have limited volatility or thermal stability. A typical HPLC method for this compound would utilize a reversed-phase column, such as a C18 stationary phase. The mobile phase would commonly consist of a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol. Detection is usually performed using a UV detector, as the phenoxy group provides UV absorbance (typically around 270-280 nm).

HPLC methods allow for the separation of this compound from related impurities, starting materials, or degradation products. The purity is quantified by calculating the percentage of the main peak area relative to the total peak area in the chromatogram. HPLC can also be coupled with Mass Spectrometry (LC-MS) for enhanced identification of separated components. A study on similar phenolic compounds utilized a C18 column with a mobile phase of acetate (B1210297) buffer and acetonitrile for separation google.comchromatographyonline.com.

Table 5: Typical HPLC Parameters for Purity Assessment of this compound

| Parameter | Specification |

| Column | Reversed-phase C18 (e.g., 150 mm × 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 50:50 v/v, or gradient) or buffered aqueous phase with organic modifier |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector Wavelength | 270-280 nm (UV detector) |

| Injection Volume | 10-20 µL |

Compound Name List:

this compound

Elemental Composition Analysis

Elemental composition analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This method quantizes the mass percentage of each element present in the molecule, providing critical data to confirm the expected atomic ratios. For this compound, with a molecular formula of C₁₀H₁₄O₂, elemental analysis would typically involve combustion analysis to determine the precise percentages of carbon, hydrogen, and oxygen. While elemental analysis is a standard practice for compound validation and is mentioned as a technique for cross-validation , specific published elemental composition data (e.g., calculated vs. found percentages of C, H, O) for this compound was not found in the provided search results. However, its molecular weight is consistently reported as approximately 166.20-166.22 g/mol nih.gov.

Integrated Analytical Approaches for Comprehensive Characterization

A robust structural elucidation of this compound relies on the synergistic application of multiple spectroscopic and analytical techniques. This integrated approach ensures that the molecular structure is unequivocally determined and that any impurities are identified.

Mass Spectrometry (MS)

Mass spectrometry is vital for determining the molecular weight and providing fragmentation patterns that aid in structural confirmation. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly utilized. These methods typically identify molecular ion peaks, with observed values around m/z 180 for the protonated molecule ([M+H]⁺) . Computed mass values for this compound are reported at 166.099379685 Da, consistent with its molecular formula C₁₀H₁₄O₂ nih.gov. High-resolution mass spectrometry, such as that performed on a Micromass LCT spectrometer, can provide accurate mass measurements, further solidifying the molecular formula google.com.pg. In the analysis of related metabolic studies, mass spectrometry has also been used to identify potential fragments or related compounds, such as a peak at m/z 167.1067 for this compound itself nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for detailed structural analysis, offering insights into the connectivity and chemical environment of atoms within the molecule. These techniques provide information about the types of protons and carbons present, their relative numbers, and their neighboring atoms through coupling constants and chemical shifts. While specific detailed ¹H and ¹³C NMR spectral data for pure this compound were not extensively detailed in the provided snippets, NMR is routinely performed on instruments such as Varian Inova spectrometers operating at 300, 400, or 500 MHz google.com.pggoogle.com. Standard reference values for deuterated chloroform (CDCl₃) are typically used, with ¹H NMR referencing at 7.26 ppm and ¹³C NMR at 77.16 ppm google.com. NMR is crucial for distinguishing between isomers and confirming the presence and position of functional groups like the hydroxyl and phenoxy moieties.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands are expected for the hydroxyl (-OH) group and the ether linkage. FTIR spectra are commonly recorded using instruments like the Bruker IFS 85 or Perkin Elmer SPECTRUM 1000 FT-IR spectrometer nih.govgoogle.com.pg. Reported IR data for this compound in neat form includes significant absorption bands at specific wavenumbers:

| Technique | Wavenumber (cm⁻¹) | Assignment (Expected) |

| FTIR (neat) | 3415 | O-H stretch (alcohol) |

| 1625 | C=C stretch (aromatic) | |

| 1421 | C-C stretch (aromatic) | |

| 1344 | C-O stretch (ether) | |

| 1087 | C-O stretch (alcohol) |

Supporting Analytical Techniques

Beyond core spectroscopic methods, other techniques play a role in the comprehensive characterization of this compound. Column chromatography, for instance, is frequently employed for the purification of synthesized samples, ensuring the material analyzed is of high purity google.comcaltech.edu.

Summary of Spectroscopic Data

| Technique | Key Findings / Data | Reference(s) |

| Molecular Weight | ~166.20 g/mol (estimated) , 166.22 g/mol (computed) nih.gov | nih.gov |

| Mass Spectrometry (MS) | ESI-MS/GC-MS: Molecular ion peaks (m/z ~180 for [M+H]⁺) . Accurate mass: 166.099379685 Da nih.gov. | nih.gov |

| Infrared (IR) Spectroscopy | FTIR (neat): νmax at 3415 cm⁻¹ (O-H stretch), 1625, 1421 (aromatic C=C/C-C), 1344, 1087 cm⁻¹ (C-O ether/alcohol) google.com. | google.com |

| NMR Spectroscopy | ¹H NMR, ¹³C NMR used for structural confirmation google.com.pggoogle.com. Typical solvent reference (CDCl₃): ¹H at 7.26 ppm, ¹³C at 77.16 ppm google.com. Specific shifts for this compound not detailed in snippets. | google.com.pggoogle.com |

| Chromatography | Used for purification of synthesized samples google.comcaltech.edu. | google.comcaltech.edu |

Compound Name List:

| Common Name | IUPAC Name |

| This compound | This compound |

Computational Studies and Theoretical Chemistry of 4 Phenoxybutan 1 Ol

Mechanistic Investigations of Reactions through Computational Modeling

Computational modeling plays a pivotal role in dissecting the step-by-step processes of chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to obtain experimentally smu.eduacs.orgnih.govmdpi.com. DFT calculations are widely used to map out reaction pathways, identify intermediates, and characterize transition states smu.edumdpi.com.